Diisopropyl methylphosphonite
CAS No.: 66295-44-1
Cat. No.: VC17030288
Molecular Formula: C7H17O2P
Molecular Weight: 164.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66295-44-1 |
|---|---|
| Molecular Formula | C7H17O2P |
| Molecular Weight | 164.18 g/mol |
| IUPAC Name | methyl-di(propan-2-yloxy)phosphane |
| Standard InChI | InChI=1S/C7H17O2P/c1-6(2)8-10(5)9-7(3)4/h6-7H,1-5H3 |
| Standard InChI Key | IIXDCLXRMJQEAM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OP(C)OC(C)C |
Introduction
Chemical Identity and Physicochemical Properties
Diisopropyl methylphosphonate (DIMP) is systematically named as 2-[methyl(propan-2-yloxy)phosphoryl]oxypropane, with the CAS registry number 1445-75-6 . Its structure consists of a methylphosphonate core bonded to two isopropyl groups via oxygen atoms, as depicted in the SMILES notation .
Physical and Chemical Characteristics
DIMP exhibits a density of 0.976 g/cm³ and boils at 50–51°C under reduced pressure (1 mmHg) . It is miscible with water, a property that influences its environmental mobility . The compound’s refractive index and vapor pressure remain undocumented in available literature, though its high solubility suggests significant hydrophilicity despite its organophosphonate classification.
Table 1: Key Physicochemical Properties of DIMP
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 180.18 g/mol | |
| Density | 0.976 g/cm³ | |
| Boiling Point | 50–51°C (1 mmHg) | |
| Solubility | Miscible with water | |
| Hydrolysis Products | Isopropyl methylphosphonic acid |
Synthesis and Production Pathways
Industrial Synthesis
DIMP is synthesized via the reaction of triisopropyl phosphite with methyl iodide under inert conditions. A 2016 study by Jung et al. demonstrated that heating triisopropyl phosphite (264 mL, 1.15 mol) to 60°C and gradually adding methyl iodide (100 mL, 41.6 mol) initiates an exothermic reaction . After refluxing, the mixture is distilled under vacuum (86–87°C at 14 torr) to yield DIMP as a colorless oil with near-quantitative efficiency . This method avoids byproducts common in organophosphate synthesis, making it scalable for laboratory use.
Byproduct Formation in Sarin Production
During sarin (GB) manufacture, DIMP forms when two equivalents of isopropyl alcohol react with methylphosphonyl difluoride instead of the stoichiometric one equivalent . This side reaction underscores the compound’s association with chemical weapon proliferation, necessitating rigorous monitoring in controlled environments .
Applications in Organic Chemistry
Despite its lack of commercial uses, DIMP serves as a precursor in specialized synthetic protocols:
Horner-Wadsworth-Emmons Olefination
DIMP acts as an intermediate in the Horner-Wadsworth-Emmons reaction, facilitating the formation of β-keto phosphonates . These compounds are pivotal in constructing carbon-carbon double bonds, particularly in stereoselective synthesis of complex organic molecules .
Coordination Chemistry
Spectroscopic studies reveal that DIMP forms noncovalent complexes with zinc(II) porphyrins, a property exploited in developing sensors for organophosphonate detection . These interactions are mediated through the phosphonate oxygen atoms, which coordinate to the metal center .
Environmental Behavior and Degradation
Hydrolysis and Degradation Pathways
Under acidic or alkaline conditions, DIMP hydrolyzes to isopropyl methylphosphonic acid (IMPA) . While hydrolysis rates are temperature-dependent, studies at 80°C confirm complete degradation within hours, suggesting that environmental persistence is mitigated in warm climates .
Toxicological Profile
Animal studies indicate that DIMP exposure affects hematological systems, though mechanistic details remain unclear . No human toxicity data exist, necessitating precautionary handling measures. The compound’s Material Safety Data Sheet (MSDS) highlights incompatibility with acids, oxidizing agents, and reducing agents, warranting storage in cool, inert environments .
Forensic and Security Implications
Isotopic Fingerprinting
Stable carbon isotope analysis () of DIMP and its precursors (e.g., methylphosphonic dichloride) enables tracing of synthetic pathways in forensic investigations . This technique exploits natural isotopic variability in methanol feedstocks, which is inherited during synthesis .
Hydrolysis as a Forensic Tool
Hydrolyzing DIMP to methylphosphonic acid (MPA) simplifies isotopic analysis, as MPA retains the original signature without fractionation . This approach aids in attributing seized materials to specific production batches, enhancing nonproliferation efforts .
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